![molecular formula C26H22N4O3S B2368621 (E)-3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile CAS No. 391876-62-3](/img/structure/B2368621.png)
(E)-3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile
説明
The compound (E)-3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile is a structurally complex molecule featuring a hybrid scaffold of dihydroisoquinoline, benzoimidazole, and oxopropanenitrile moieties. Key structural attributes include:
- Benzoimidazolylidene core: The 1-methyl-substituted benzoimidazole ring system may enhance stability and π-π stacking interactions, as seen in analogous compounds with benzimidazole derivatives .
- Oxopropanenitrile side chain: The nitrile and ketone groups likely influence solubility and reactivity, particularly in nucleophilic or enzyme-binding contexts.
While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related molecules (e.g., quinazolinone-benzimidazole hybrids) have demonstrated kinase inhibition and antimicrobial activities .
特性
IUPAC Name |
(E)-3-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-29-24-9-5-4-8-23(24)28-26(29)22(16-27)25(31)19-10-12-21(13-11-19)34(32,33)30-15-14-18-6-2-3-7-20(18)17-30/h2-13,31H,14-15,17H2,1H3/b25-22+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDWJWMXEGCUAQ-YYDJUVGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(\C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)/O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
The compound (E)-3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 521.7 g/mol. The structure features a sulfonamide group, a benzimidazole moiety, and a nitrile functional group, which are known to contribute to various biological activities.
1. Inhibition of Cyclooxygenase Enzymes
Research indicates that derivatives of the 3,4-dihydroisoquinoline scaffold exhibit significant inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-II. In vitro studies have shown that related compounds demonstrate IC50 values in the low micromolar range, suggesting potential anti-inflammatory properties . The sulfonamide group in this compound may enhance binding affinity to the COX active site.
2. Anticancer Activity
The presence of the benzimidazole moiety suggests potential anticancer activity. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer-related proteins need further exploration.
3. Antimicrobial Properties
Studies on related isoquinoline derivatives have demonstrated antibacterial and antifungal activities. The mechanism often involves interference with bacterial cell wall synthesis or disruption of cellular processes . This compound's sulfonamide group may play a crucial role in its antimicrobial efficacy.
Case Study 1: COX-II Inhibition
A study conducted by Chahal et al. explored the design and development of COX-II inhibitors, identifying several compounds with enhanced selectivity and potency compared to traditional NSAIDs like Celecoxib. The most potent compound in their series had an IC50 value of 0.52 μM against COX-II, indicating that modifications to the isoquinoline scaffold can yield promising anti-inflammatory agents .
Data Table: Biological Activities Overview
科学的研究の応用
Biological Activities
1. Anticancer Activity:
Research indicates that compounds similar to (E)-3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
2. Anti-inflammatory Effects:
The sulfonyl group present in the compound may facilitate strong interactions with specific enzymes involved in inflammatory processes. This characteristic positions the compound as a candidate for developing anti-inflammatory medications .
3. Neuroprotective Properties:
There is emerging evidence that similar compounds can be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .
Table 1: Summary of Research Findings on Biological Activities
類似化合物との比較
Table 1: Structural and Functional Comparisons
Key Observations :
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s sulfonyl group contrasts with the ester or ethylamino groups in analogues (e.g., I-6230, Compound 4), which may reduce solubility but enhance binding to polar enzyme pockets .
Hybrid Scaffolds: The combination of benzoimidazole and dihydroisoquinoline in the target compound is unique compared to quinazolinone-benzimidazole hybrids (Compound 4), suggesting distinct binding modes .
Computational Docking and Binding Affinity
Key insights include:
- Flexibility and Accuracy : Glide’s ability to handle ligands with up to 20 rotatable bonds (e.g., benzoimidazole derivatives) suggests the target compound’s conformational flexibility could be modeled effectively .
- Enrichment Factors : Analogues with sulfonyl or nitrile groups (e.g., I-6373) may achieve higher enrichment in virtual screens due to polar interactions, as seen in Glide’s improved scoring for charged groups .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate critical bond formations .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide or acetonitrile) are preferred for intermediate reactions, while column chromatography with silica gel is recommended for purification .
- Temperature control : Reactions often require precise thermal management (e.g., reflux conditions) to avoid side products .
Q. How can researchers ensure purity during isolation and characterization?
- Purification : Column chromatography is essential for isolating high-purity intermediates and final products. Solvent systems like ethyl acetate/hexane gradients are effective for separating polar and non-polar impurities .
- Characterization : Use a combination of LCMS (for molecular weight verification, e.g., m/z=410 [M+H]⁺), ¹H/¹³C-NMR (to confirm stereochemistry and functional groups), and elemental analysis (e.g., C 56.97%, H 3.42%) .
Advanced Research Questions
Q. What computational or statistical methods optimize reaction yields for this compound?
- Bayesian optimization : A global optimization algorithm that outperforms trial-and-error approaches by iteratively modeling reaction parameters (e.g., catalyst loading, solvent ratios) to predict high-yield conditions .
- Heuristic algorithms : These methods reduce experimental iterations by leveraging prior data to guide reaction condition selection, such as temperature or reagent stoichiometry .
- AI-driven platforms : Tools like COMSOL Multiphysics integrate machine learning to simulate reaction pathways and predict optimal synthesis routes .
Q. How should researchers address contradictions in spectroscopic or analytical data?
- Cross-validation : Compare NMR, LCMS, and IR data with computational predictions (e.g., PubChem InChI key: GNWYYTXQNJTVRZ-UHFFFAOYSA-N) to resolve discrepancies .
- Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation and identify side products during synthesis .
- Statistical modeling : Apply Design of Experiments (DoE) to systematically analyze variable interactions (e.g., temperature vs. catalyst concentration) and identify confounding factors .
Q. What experimental designs are suitable for studying the compound’s reaction mechanisms?
- Kinetic studies : Monitor reaction progress under varying conditions (e.g., time-resolved LCMS) to deduce rate-determining steps .
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to trace bond formation/cleavage pathways .
- Computational docking : Simulate interactions between the compound and biological targets (e.g., enzymes) to hypothesize binding modes .
Methodological Considerations
Q. How can researchers validate the compound’s biological activity while minimizing experimental bias?
- Blinded assays : Use randomized, blinded in-vitro studies to assess anti-inflammatory or anticancer activity, referencing structurally similar compounds with known pharmacological profiles .
- Dose-response curves : Generate IC₅₀ values using multiple replicates to ensure statistical robustness .
Q. What strategies improve scalability for academic-scale synthesis?
- Flow chemistry : Continuous-flow systems enhance reproducibility and reduce waste compared to batch reactions, particularly for oxidation or coupling steps .
- Green chemistry principles : Substitute hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。